molecular formula C13H11N3O4 B8399660 Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate CAS No. 636581-62-9

Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate

Cat. No. B8399660
M. Wt: 273.24 g/mol
InChI Key: XPLUKBAEMZEBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481544B2

Procedure details

A stirred solution of 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester (2 g, 7.27 mmol) in 1,2-dimethoxyethane (53 ml) was purged with nitrogen for 15 min and treated with aqueous sodium hydrogen carbonate solution (1M, 14.5 ml) followed by pyridine 3-boronic acid (1.33 g, 10.9 mmol) and 1,1-bis-(diphenylphosphino)ferrocene palladium (II) chloride complex (0.6 g, 0.733 mmol). The resultant mixture was boiled under reflux in a nitrogen atmosphere for 18 h. After cooling to ambient temperature, the dark mixture was diluted with saturated aqueous sodium hydrogen carbonate solution (300 ml) and extracted with ethyl acetate (3×250 ml). This was washed with brine (200 ml), dried (MgSO4) and the solvent removed in vacuo to give a residue which was purified by flash chromatography (silica) eluting with 30% to 100% ethyl acetate in 40-60 petroleum ether. The 2-Amino-3-nitro-5-pyridin-3-yl-benzoic acid methyl ester was obtained as a yellow solid (1.1 g, 56%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
14.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8](Br)[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[NH2:14].[N:16]1[CH:21]=[CH:20][CH:19]=[C:18](B(O)O)[CH:17]=1>COCCOC.C(=O)([O-])O.[Na+]>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:18]2[CH:17]=[N:16][CH:21]=[CH:20][CH:19]=2)[CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[NH2:14] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)=O
Name
Quantity
53 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
14.5 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
This was washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica)
WASH
Type
WASH
Details
eluting with 30% to 100% ethyl acetate in 40-60 petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)C=1C=NC=CC1)[N+](=O)[O-])N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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